5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The electron-rich nitrogen atoms could potentially act as nucleophiles in chemical reactions .Chemical Reactions Analysis
Compounds containing pyridine and oxazole rings are often involved in nucleophilic substitution reactions, where an atom or group in the molecule is replaced by a nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the nitrogen and oxygen atoms in the rings could potentially result in hydrogen bonding interactions. This could affect properties such as solubility and boiling point .Scientific Research Applications
Electrochemical Synthesis
Electrochemical methods have been explored for the synthesis of compounds with similar functionalities, highlighting an efficient approach for forming C-N bonds. An example includes the electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide, offering a mild, environmentally friendly, and efficient method avoiding toxic chemicals (Feroci et al., 2005).
Antiprion Activity
The structural analogs related to oxazoles and thiazoles have been studied for their antiprion activity. For instance, 2-aminothiazoles showed promising leads as therapeutic agents for prion diseases, demonstrating the capacity of such compounds to achieve and sustain high drug concentrations in the brain, which could be a relevant aspect for compounds like 5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine (Gallardo-Godoy et al., 2011).
Future Directions
Properties
IUPAC Name |
5-(5-methylpyridin-3-yl)-1,2-oxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-2-7(5-11-4-6)8-3-9(10)12-13-8/h2-5H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJABJJOUHSFAHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CC(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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